Cas no 86-84-0 (1-Naphthyl isocyanate)

1-Naphthyl isocyanate structure
1-Naphthyl isocyanate structure
Product Name:1-Naphthyl isocyanate
N.o CAS:86-84-0
MF:C11H7NO
MW:169.179382562637
MDL:MFCD00003881
CID:34392
PubChem ID:87571517
Update Time:2025-10-23

1-Naphthyl isocyanate Propriedades químicas e físicas

Nomes e Identificadores

    • α-Naphthyl isocyanate
    • Alpha-naphthylcarbylamine
    • alpha-Naphthyl isocyanate
    • 1-Naphthyl isocyanate
    • 1-Isocyanatonaphthalene
    • 1-isocyanato-naphthalene
    • 1-naphathyl isocyanate
    • 1-naphthalene isocyanate
    • 1-naphtylisocyanate
    • A-NAPHTHYL ISOCYANATE
    • CYCLOHEXANE-195
    • CYCLOHEXANE-205
    • HEXAHYDROBENZENE
    • HEXAMETHYLENE
    • HEXANAPHTHALENE
    • HEXANAPHTHENE
    • l-naphthyl isocyanate
    • naphth-1-yl isocyanate
    • NAPHTHENE
    • Isocyanic Acid 1-Naphthyl Ester
    • 86-84-0
    • 1-NAPHTHYLISOCYANATE [MI]
    • NAPHTHYL ISOCYANATE, 1-
    • 1-Naphthyl isocyanate, for HPLC derivatization, >=99.0% (GC)
    • AS-14269
    • NSC-4023
    • DTXSID9058949
    • NSC4023
    • Q27262522
    • SCHEMBL374
    • GEO-04573
    • MFCD00003881
    • alpha-naphthylisocyanate
    • FT-0608118
    • 1-Naphthylisocyanate
    • EINECS 250-067-7
    • STK399781
    • F2191-0305
    • FT-0651962
    • (R)-ALPHA-CYANOBENZYLACETATE
    • naphthylisocyanate
    • EN300-20916
    • 1-Naphthyl isocyanate, 98%
    • .alpha.-Naphthyl isocyanate
    • A820223
    • BBL027443
    • AB00331
    • Isocyanatonaphthalene
    • W-104056
    • Naphthalene, isocyanato-
    • EC 201-703-7
    • UNII-5LH2P0691E
    • Naphthalene, 1-isocyanato-
    • AI3-15382
    • CHEMBL2074791
    • I0125
    • NSC 4023
    • naphthyl isocyanate
    • C11H7NO
    • 1-naphthyl-isocyanate
    • AKOS000120750
    • InChI=1/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7
    • naphthylisocyanat
    • 30135-65-0
    • 1-naphthylisocyanat
    • EINECS 201-703-7
    • Isocyanic acid, 1-naphthyl ester
    • D91084
    • 5LH2P0691E
    • 1-Isocyanatonaphthalene (ACI)
    • Isocyanic acid, 1-naphthyl ester (6CI, 7CI, 8CI)
    • Naphthalen-1-ylisocyanate
    • DB-019292
    • NS00006287
    • MDL: MFCD00003881
    • Inchi: 1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
    • Chave InChI: BDQNKCYCTYYMAA-UHFFFAOYSA-N
    • SMILES: O=C=NC1C2C(=CC=CC=2)C=CC=1
    • BRN: 742779

Propriedades Computadas

  • Massa Exacta: 169.05300
  • Massa monoisotópica: 514.115162
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 220
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 121

Propriedades Experimentais

  • Cor/Forma: 无色液体,常温下几乎无气味,其蒸气有特殊的辛辣气味,对湿敏感,遇水分解
  • Densidade: 1.177 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 4 °C (lit.)
  • Ponto de ebulição: 267 °C/761 mmHg(lit.)
  • Ponto de Flash: 华氏:235.4 °F
    摄氏:113 °C
  • Índice de Refracção: n20/D 1.6344(lit.)
  • Solubilidade: Miscible with alcohol, chloroform and diethyl ether.
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents, alcohols.
  • PSA: 29.43000
  • LogP: 2.80710
  • Merck: 6410
  • Pressão de vapor: 168.8 mm Hg ( 37.7 °C)
  • Sensibilidade: Moisture Sensitive
  • Solubilidade: 溶于乙醇、氯仿、乙醚和石油醚

1-Naphthyl isocyanate Informações de segurança

1-Naphthyl isocyanate Dados aduaneiros

  • CÓDIGO SH:2929109000
  • Dados aduaneiros:

    中国海关编码:

    2929109000

    概述:

    2929109000. 其他异氰酸酯. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Naphthyl isocyanate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
170518-5G
1-Naphthyl isocyanate
86-84-0
5g
¥581.1 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
11357-1G
1-Naphthyl isocyanate
86-84-0 ≥99.0%
1G
¥346.88 2022-02-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0125-25ML
1-Naphthyl Isocyanate
86-84-0 >99.0%(GC)
25ml
¥410.00 2024-04-15
TRC
N368600-5g
1-Naphthyl Isocyanate
86-84-0
5g
$ 63.00 2023-09-06
TRC
N368600-10g
1-Naphthyl Isocyanate
86-84-0
10g
$80.00 2023-05-17
TRC
N368600-25g
1-Naphthyl Isocyanate
86-84-0
25g
$ 85.00 2022-06-02
TRC
N368600-50g
1-Naphthyl Isocyanate
86-84-0
50g
$153.00 2023-05-17
TRC
N368600-100g
1-Naphthyl Isocyanate
86-84-0
100g
$227.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-5g
1-Naphthyl isocyanate
86-84-0
5g
¥88.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-100g
1-Naphthyl isocyanate
86-84-0
100g
¥538.0 2021-09-08

1-Naphthyl isocyanate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Toluene
Referência
Synthesis of isocyanates from carboxylic chlorides and sodium azide in mixtures of low-polar and polar aprotic solvents
Zlobin, V. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1989, 32(12), 35-7

Método de produção 2

Condições de reacção
1.1 Solvents: Ethyl acetate ;  rt; 4 h, reflux
Referência
Comparison of base-promoted and self-catalyzed conditions in the synthesis of isocyanates from amines using triphosgene
Charalambides, Yiannis C.; et al, Synthetic Communications, 2007, 37(6), 1037-1044

Método de produção 3

Condições de reacção
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane
Referência
A new and efficient catalytic method for synthesizing isocyanates from carbamates
Uriz, Pedro; et al, Tetrahedron Letters, 2002, 43(9), 1673-1676

Método de produção 4

Condições de reacção
1.1 Catalysts: Triethylamine ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Toluene
Referência
Dealcoholysis process and catalysts for preparing isocyanates from urethanes
, Canada, , ,

Método de produção 5

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  36 h, 110 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.2 Reagents: Methanol ;  30 min, rt
2.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referência
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Método de produção 6

Condições de reacção
1.1 Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Water ;  rt
Referência
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Método de produção 7

Condições de reacção
1.1 Solvents: Acetonitrile ;  60 min, rt
Referência
Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines
Mekhemer, Islam M. A. ; et al, ACS Omega, 2020, 5(44), 28712-28721

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine ,  Boron trichloride Solvents: Benzene
Referência
Synthesis of isocyanates from carbamate esters employing boron trichloride
Butler, D. C. D.; et al, Chemical Communications (Cambridge), 1998, (23), 2575-2576

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 - 5 °C; 5 °C → rt; 2 h, reflux
Referência
Antimalarial activity of novel imidazoisoquinolinone derivatives correlates with heme binding affinity
Bollini, Mariela; et al, Medicinal Chemistry Research, 2015, 24(4), 1496-1503

Método de produção 10

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Referência
Design, synthesis and biological evaluation of pyrimidinamine derivatives containing urea moiety
Liu, Weiqin; et al, Heterocycles, 2023, 106(1), 67-81

Método de produção 11

Condições de reacção
1.1 Solvents: Ethyl acetate ;  5 min, 0 °C; 4 h, reflux
Referência
Naked Eye Detection of Anions by 2,2'-Bianthracene Derivative Bearing Urea Groups in Various Organic Solvents
Osawa, Kohei; et al, Chemistry Letters, 2020, 49(3), 290-294

Método de produção 12

Condições de reacção
Referência
Acyclic and cyclic carbamic acids and esters, and their sulfur, selenium, tellurium, and phosphorus analogues'
Rossi, L., Science of Synthesis, 2005, 18, 461-648

Método de produção 13

Condições de reacção
1.1 Reagents: Proton sponge Solvents: Tetrahydrofuran
Referência
Synthesis of isocyanates from carboxylic acids using diphenylphosphoryl azide and 1,8-bis(dimethylamino)naphthalene
Gilman, Jeffrey W.; et al, Synthetic Communications, 1993, 23(3), 335-41

Método de produção 14

Condições de reacção
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 3 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referência
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Método de produção 15

Condições de reacção
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
2.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
2.2 3 h, rt
2.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referência
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referência
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referência
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Método de produção 18

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Referência
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Método de produção 19

Condições de reacção
1.1 Reagents: Acetic acid ,  Sodium hydroxide Catalysts: Silica ,  Chitosan Solvents: Water ;  pH 13, rt
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  80 °C
1.3 Reagents: Triphenylphosphine Catalysts: p-Toluenesulfonic acid ,  Nickel dichloride Solvents: Ethanol ;  4 h, 4 MPa, 180 °C
Referência
Non-noble metallic Fe catalyst systems for the reductive carbonylation of nitrobenzene
Zhang, Jun; et al, Huaxue Xuebao, 2012, 70(1), 35-38

Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Water ;  rt
Referência
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

1-Naphthyl isocyanate Raw materials

1-Naphthyl isocyanate Preparation Products

1-Naphthyl isocyanate Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86-84-0)1-Naphthyl isocyanate
Número da Ordem:sfd15875
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86-84-0)1-萘基异氰酸酯
Número da Ordem:LE25487265
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:49
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-84-0)1-Naphthyl isocyanate
sfd15875
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-84-0)1-萘基异氰酸酯
LE25487265
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail